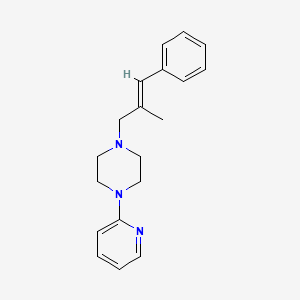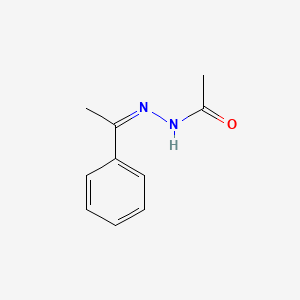
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine, also known as MPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MPP is a piperazine derivative that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. In
Mechanism of Action
The mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine in lab experiments is that it has a wide range of biological activities, which makes it useful for studying various physiological processes. However, one of the limitations of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine. One area of interest is the potential use of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new derivatives of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine with improved pharmacological properties. Finally, the potential use of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases is an area of ongoing research.
Conclusion
In conclusion, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is a chemical compound that has been studied extensively for its potential use in scientific research. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments, its safety and efficacy in humans are not well-established, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine involves the reaction of 2-methyl-3-phenyl-2-propen-1-al with 2-pyridinecarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization. The yield of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is typically around 60%.
Scientific Research Applications
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-17(15-18-7-3-2-4-8-18)16-21-11-13-22(14-12-21)19-9-5-6-10-20-19/h2-10,15H,11-14,16H2,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBHTOGIDIEHCX-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)

![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)
![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)
